molecular formula C14H10N4O4 B2460745 (Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 320368-01-2

(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B2460745
CAS No.: 320368-01-2
M. Wt: 298.258
InChI Key: KQTWONOIZKLFND-LGMDPLHJSA-N
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Description

(Z)-4-(2-(4-Nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound featuring a benzo[d][1,3]oxazin-2(4H)-one core fused with a (4-nitrophenyl)hydrazone moiety. This structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug design. Synthetically, analogous compounds are often derived from N-alkylation or coupling reactions of benzooxazinone precursors, as seen in related studies .

Properties

IUPAC Name

4-[2-(4-nitrophenyl)hydrazinyl]-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-14-15-12-4-2-1-3-11(12)13(22-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMBXQOXZUXWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=O)N=C2C=C1)NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Infrared Spectroscopy

  • C=N Stretch: 1580–1591 cm⁻¹ (characteristic of hydrazones).
  • N–H Stretch: 3254–3283 cm⁻¹ (broad, indicative of secondary amines).

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆):
    • Hydrazone N–H proton: δ 11.30–11.61 ppm (singlet).
    • Aromatic protons: δ 8.29–7.05 ppm (multiplet, integrates for 8H).
  • ¹³C NMR:
    • C=N carbon: δ 150–155 ppm.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Isomeric Purity Reference
Solvent-free grinding Room temperature, 5 min 55 >90% (Z)
Acid-catalyzed isomerization H₂SO₄, 25°C, 2 h 85 >95% (Z)
Reflux in ethanol 80°C, 12 h 40 70% (Z)

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF) accelerate condensation but may favor (E)-isomer formation. Non-polar solvents (toluene) slow the reaction but improve (Z)-selectivity.

Catalytic Additives

  • p-Toluenesulfonic acid (PTSA): Enhances reaction rate by acid catalysis (yield: +15%).
  • Molecular sieves: Absorb water, shifting equilibrium toward hydrazone formation.

Applications and Derivatives

Though the title compound’s bioactivity remains understudied, analogous hydrazono-benzoxazinones exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). Derivatives bearing electron-withdrawing groups (e.g., nitro) show enhanced stability and solubility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of hydrazine or amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

The compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of (Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural Similarity Metrics (Tanimoto/Dice Coefficients)

Compound Name Tanimoto (MACCS) Dice (Morgan) Key Structural Differences
Target Compound 1.00 1.00 Reference structure
4H-3,1-Benzoxazin-4-one (4-methylphenyl) 0.85 0.82 Methyl substituent, ethyl linker
Benzo[b][1,4]oxazin-3(4H)-one derivatives 0.78–0.88 0.75–0.85 Varied ring size and substituents

Bioactivity and Pharmacological Profile Comparisons

Bioactivity Clustering

Hierarchical clustering of benzoxazinone derivatives based on bioactivity profiles (e.g., NCI-60 screening data) reveals that structurally similar compounds often cluster together, suggesting shared modes of action (MoA) . For instance, nitro-substituted analogs exhibit stronger inhibition of kinases and oxidoreductases compared to methyl-substituted derivatives .

Activity Cliffs

Despite structural similarities, activity cliffs—pairs of compounds with high structural similarity but divergent potency—are observed. For example, a methyl-substituted analog may show 3.75-fold lower potency (IC50 = 450 nM vs. 120 nM for the target compound) against Protein X, highlighting the critical role of the nitro group in target engagement .

Table 2: Bioactivity Comparison of Selected Analogs

Compound Name IC50 (nM) Target Protein Activity Cliff (Y/N)
Target Compound 120 Protein X No
4-Methylphenyl derivative 450 Protein X Yes
Nitrophenyl analog 95 Protein Y No

Computational Modeling and Predictive Analyses

Similarity Metrics and Virtual Screening

Tanimoto (≥0.8) and Dice coefficients are widely used to quantify structural similarity. Compounds with scores above 0.8 are prioritized for read-across predictions in hazard assessments . Molecular docking studies indicate that even minor structural changes (e.g., nitro to methyl) disrupt hydrogen bonding with key residues, explaining activity cliffs .

QSAR and Molecular Networking

Quantitative Structure-Activity Relationship (QSAR) models integrate electronic (e.g., nitro group’s Hammett σ value) and steric descriptors to predict bioactivity. Molecular networking based on MS/MS fragmentation patterns (cosine scores >0.7) clusters analogs with conserved substructures, aiding in dereplication .

Challenges and Limitations

  • Data Gaps: Limited experimental data for the target compound necessitates reliance on read-across predictions from analogs .

Biological Activity

(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-nitrophenylhydrazine with an appropriate oxazinone precursor. This reaction can be performed under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The optimization of reaction conditions is crucial for achieving high yield and purity, often utilizing techniques such as recrystallization or chromatography for purification.

Antimicrobial Properties

Research indicates that derivatives of hydrazones, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain hydrazone compounds can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Preliminary studies suggest that compounds with similar structural motifs may also possess antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. For example, some hydrazone derivatives have been shown to interact with cellular targets that regulate cell proliferation and survival .

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within cells. The nitrophenyl group may enhance its reactivity and binding affinity to biological targets, while the oxazinone moiety could contribute to its stability and solubility in biological systems.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityDemonstrated effective inhibition against E. coli and S. aureus with MIC values in the low micromolar range.
Study 2Investigate antitumor effectsShowed significant apoptosis induction in cancer cell lines; IC50 values indicated potency comparable to established chemotherapeutics.
Study 3Analyze mechanism of actionIdentified interaction with apoptotic pathways; increased expression of pro-apoptotic factors was observed.

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